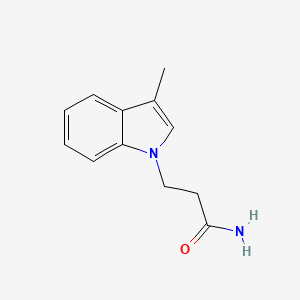

3-(3-Methyl-1H-indol-1-yl)propanamide

Description

Contextualization of Indole (B1671886) and Propanamide Scaffolds in Medicinal Chemistry

The indole nucleus is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products, alkaloids, and pharmaceuticals. chula.ac.thnih.gov Its structural resemblance to the amino acid tryptophan allows it to interact with a variety of enzymes and receptors in the human body. researchgate.net Indole derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chula.ac.thresearchgate.netnih.govmdpi.com The versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. nih.gov

The propanamide moiety, a simple amide, is also a common feature in drug molecules. The amide bond is a key structural element in peptides and proteins, and its incorporation into small molecules can enhance binding to biological targets through hydrogen bonding. Propanamide derivatives of indoles have been investigated for various therapeutic applications, including as anti-inflammatory agents and immunosuppressants. nih.govnih.gov The linkage of the propanamide group to the indole nitrogen at the 1-position, as in the target molecule, is a common strategy to create N-substituted indoles with distinct biological properties compared to their C-substituted counterparts. nih.gov

Rationale for Comprehensive Academic Research on 3-(3-Methyl-1H-indol-1-yl)propanamide

The rationale for a focused investigation into this compound stems from the unique combination of its structural features. The 3-methylindole (B30407) substructure, commonly known as skatole, is a metabolite of tryptophan and has been studied for its own biological effects. nih.gov The presence of a methyl group at the 3-position of the indole ring can influence the molecule's electronic properties and steric profile, potentially leading to altered binding affinities for biological targets.

The N-1 propanamide side chain serves as a versatile handle for further chemical modifications and can significantly impact the molecule's pharmacokinetic properties, such as solubility and membrane permeability. The specific combination of a 3-methyl group and a 1-propanamide chain on an indole scaffold presents an opportunity to explore novel structure-activity relationships. Research on this compound could lead to the discovery of new therapeutic agents, potentially with improved efficacy or novel mechanisms of action in areas such as cancer, inflammation, or infectious diseases.

While experimental data for this compound is scarce, its chemical properties can be predicted based on its structure. A table of computed properties is presented below. For comparison, the experimental properties of a closely related isomer, 3-(1H-indol-3-yl)-N-methylpropanamide, are also provided.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted) | 3-(1H-indol-3-yl)-N-methylpropanamide (Experimental) |

|---|---|---|

| Molecular Formula | C12H14N2O | C12H14N2O |

| Molecular Weight | 202.25 g/mol | 202.25 g/mol nih.gov |

| Melting Point | Not Available | 97.5 - 99 °C nih.gov |

| LogP | Not Available | 1.23 nih.gov |

| Physical Description | Not Available | Solid nih.gov |

Note: Predicted properties for the title compound are based on its chemical structure. Experimental data for the isomeric compound are sourced from PubChem. nih.gov

The synthesis of this compound would likely involve the N-alkylation of 3-methylindole. A plausible synthetic route is outlined below, based on general methods for the synthesis of N-substituted indoles.

Table 2: Plausible Synthetic Approach

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | N-alkylation of 3-methylindole with a suitable three-carbon electrophile | 3-methylindole, a strong base (e.g., NaH), and a reagent such as 3-bromopropanamide (B1267534) in an appropriate solvent (e.g., DMF, THF). |

| 2 | Alternative two-step approach | N-alkylation of 3-methylindole with ethyl 3-bromopropanoate, followed by amidation of the resulting ester with ammonia (B1221849). |

Note: This represents a generalized synthetic strategy, and specific reaction conditions would require experimental optimization.

The potential biological activities of this compound can be inferred from the known activities of related compounds. Indole-3-propanamide derivatives have shown promise as antioxidant and anti-inflammatory agents. nih.govnih.gov Furthermore, derivatives of 3-methylindole have been investigated for their anti-inflammatory and analgesic properties. nih.gov Therefore, it is reasonable to hypothesize that this compound may exhibit similar biological activities.

Table 3: Potential Areas of Biological Investigation

| Potential Activity | Rationale based on Related Compounds |

|---|---|

| Anti-inflammatory | N-substituted indole-3-propanamides have shown anti-inflammatory effects. nih.gov 3-methyl-2-phenyl-1-substituted-indole derivatives have also been evaluated as anti-inflammatory agents. nih.gov |

| Anticancer | The indole scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.com |

| Antimicrobial | Various indole derivatives have demonstrated significant antimicrobial activity. nih.govresearchgate.net |

| Antioxidant | N-H and N-substituted indole-3-propanamide derivatives have been shown to be potent inhibitors of superoxide (B77818) anion and lipid peroxidation. nih.gov |

Note: The potential activities listed are hypothetical and would require experimental validation.

Structure

3D Structure

Properties

CAS No. |

63642-39-7 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(3-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C12H14N2O/c1-9-8-14(7-6-12(13)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H2,13,15) |

InChI Key |

AJUCAROTCPQVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Methyl 1h Indol 1 Yl Propanamide

Established Synthetic Routes for Indole-1-yl-propanamide Architectures

The synthesis of the 3-(3-Methyl-1H-indol-1-yl)propanamide core relies on fundamental organic reactions that assemble the propanamide side chain onto the indole (B1671886) nitrogen. Key strategies include direct alkylation of the indole nitrogen and the derivatization of pre-formed precursors.

Alkylation Strategies for Indole Nitrogen Functionalization

The functionalization of the indole nitrogen (N-1) is a common strategy for elaborating the indole scaffold. For the synthesis of this compound, two primary alkylation approaches are prevalent: the Michael addition to an activated alkene and nucleophilic substitution with an alkyl halide.

Michael Addition: The conjugate addition of 3-methylindole (B30407) to an α,β-unsaturated carbonyl compound, such as acrylamide, represents a direct and atom-economical route. The reaction proceeds by deprotonation of the indole nitrogen with a base (e.g., sodium hydride, potassium hydroxide) to form the indolide anion, which then acts as a nucleophile, attacking the β-carbon of acrylamide. nih.govnih.govresearchgate.net This method constructs the N-C bond and incorporates the propanamide moiety in a single step. The reactivity in Michael additions is influenced by the electrophilicity of the acceptor; acrylates are generally more reactive than acrylamides. scispace.com

Nucleophilic Substitution: An alternative two-step approach involves the N-alkylation of 3-methylindole with a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate), followed by amidation. The initial alkylation is typically performed under basic conditions to deprotonate the indole nitrogen, facilitating its attack on the electrophilic carbon of the alkyl halide. This is a standard SN2 reaction. Subsequent conversion of the resulting ester to the primary amide yields the target compound.

Amidation Reactions and Amide Bond Formation Techniques

Amide bond formation is a cornerstone of organic synthesis and is crucial in the final step of several synthetic routes to this compound, particularly when starting from its carboxylic acid precursor. Standard modern coupling methods are employed to achieve this transformation with high efficiency.

Common techniques include:

Use of Coupling Agents: Carboxylic acids are activated in situ using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The activated species, typically an active ester, readily reacts with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride with a base) to form the primary amide.

Conversion to Acyl Halides: The precursor acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with aqueous or gaseous ammonia to furnish the propanamide.

These methods are broadly applicable to indole-containing substrates, provided that reaction conditions are controlled to avoid side reactions on the electron-rich indole ring. arkat-usa.org

Multicomponent Reaction Approaches to Indole-Propanamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. arkat-usa.orgrsc.orgrug.nl While a direct MCR for this compound is not prominently documented, related structures like indole-3-propanamides have been synthesized using this approach.

For instance, a one-pot, four-component synthesis has been reported for indole-3-propanoates and propanamides. researchgate.net This reaction involves the condensation of an aldehyde with Meldrum's acid, followed by a Michael addition of indole and subsequent reaction with an amine. Another three-component reaction of an indole, an aromatic aldehyde, and Meldrum's acid can yield indole-3-propanamide derivatives. rsc.org A similar three-component procedure has also been developed to assemble 3-indolepropionic acids, which are direct precursors to the corresponding amides. nih.gov These examples highlight the potential for developing a convergent MCR strategy for N-1 substituted indole propanamides.

Derivatization from Precursors (e.g., 3-(3-Methyl-1H-indol-1-yl)propanoic acid)

A reliable and widely used method for obtaining this compound is the derivatization of its corresponding carboxylic acid precursor, 3-(3-Methyl-1H-indol-1-yl)propanoic acid. This multi-step synthesis offers flexibility and control.

The synthesis proceeds in two main stages:

Synthesis of the Precursor Acid: 3-methylindole is N-alkylated with an acrylic acid ester, such as ethyl acrylate, via a Michael addition reaction. This reaction is typically catalyzed by a base. The resulting ester, ethyl 3-(3-methyl-1H-indol-1-yl)propanoate, is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to yield 3-(3-Methyl-1H-indol-1-yl)propanoic acid.

Amidation of the Precursor Acid: The synthesized propanoic acid is converted to the target primary amide, this compound, using the standard amidation techniques described in section 2.1.2.

The table below outlines a typical reaction sequence for this approach.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 3-Methylindole, Ethyl acrylate | 1. NaH, THF, 0 °C to rt 2. Aqueous workup | Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate | High |

| 2 | Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate | 1. NaOH, EtOH/H₂O, reflux 2. HCl (aq) to pH ~2 | 3-(3-Methyl-1H-indol-1-yl)propanoic acid | >90% |

| 3 | 3-(3-Methyl-1H-indol-1-yl)propanoic acid | 1. SOCl₂, reflux 2. NH₄OH, 0 °C | This compound | Good to High |

Functionalization and Derivatization Strategies for this compound

Once synthesized, the title compound can undergo further chemical transformations. The indole ring system, being electron-rich, is particularly susceptible to electrophilic attack.

Electrophilic Substitution Reactions on the Indole Ring System

The indole nucleus is a π-excessive heterocycle that readily undergoes electrophilic aromatic substitution. In the parent indole molecule, the C-3 position is the most nucleophilic and the preferred site of attack. stackexchange.comnih.gov However, in this compound, both the N-1 and C-3 positions are substituted. This substitution pattern directs incoming electrophiles to other positions on the indole ring.

The likely sites for electrophilic attack are the C-2 position of the pyrrole (B145914) ring and the C-4, C-5, C-6, and C-7 positions of the benzene (B151609) ring. The precise regioselectivity depends on the nature of the electrophile, the catalyst, and the reaction conditions. nih.gov

Halogenation: Direct halogenation of 1,3-disubstituted indoles can be complex. However, methods using N-halosuccinimides (NCS, NBS, NIS) can achieve halogenation. For N-protected indoles, C-2 halogenation can be favored. acs.orgacs.org Enzymatic halogenation has also been shown to selectively install a bromine atom at the C-3 position of unsubstituted indoles, highlighting the inherent reactivity of this site. frontiersin.org For the title compound, halogenation is anticipated at C-2 or on the benzene ring.

Nitration: The nitration of substituted indoles is highly dependent on reaction conditions. Nitration of 3-acetylindole (B1664109) with nitric acid predominantly yields the 6-nitro derivative, with the 4-nitro isomer as a minor product. researchgate.netumn.edu For 1,2-dimethylindole, nitration can lead to 3,6-dinitro products. umn.edu For this compound, nitration is expected to occur primarily on the benzene ring, likely at the C-5 or C-6 position.

Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride. sigmaaldrich.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org In 1,3-disubstituted indoles, acylation usually occurs on the electron-rich benzene portion of the molecule. Studies on 1-acyl-2,3-dimethylindoles have shown that acylation can be directed to the benzene ring. rsc.org The C-6 position is often a favored site for such reactions.

Alkylation: Under acidic conditions, 3-substituted indoles can undergo electrophilic addition at the C-2 position. frontiersin.org

The table below summarizes the expected regiochemical outcomes for electrophilic substitution on the 1,3-disubstituted indole core of the title compound, based on findings for analogous systems.

| Reaction | Typical Reagents | Predicted Major Substitution Position(s) | Reference Finding |

|---|---|---|---|

| Halogenation | NBS, NCS, NIS | C-2, C-6 | C-2 halogenation is possible on N-protected indoles. acs.org |

| Nitration | HNO₃/H₂SO₄ or NO₂BF₄ | C-6, C-4, C-5 | Nitration of 3-acetylindole yields 6-nitro and 4-nitro products. researchgate.netumn.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-6, C-5 | Acylation occurs on the benzene ring in similarly substituted indoles. rsc.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-2 | When C-3 is blocked, formylation often occurs at C-2. |

Modifications of the Propanamide Side Chain

One of the most fundamental transformations is the reduction of the amide group . The use of potent hydride-donating reagents, most notably Lithium Aluminium Hydride (LiAlH₄), can efficiently convert the primary amide into a primary amine. masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. masterorganicchemistry.com This process transforms the carbonyl group of the amide into a methylene (B1212753) (-CH₂-) group, yielding 3-(3-Methyl-1H-indol-1-yl)propan-1-amine. The mechanism involves an initial nucleophilic attack by a hydride ion on the electrophilic carbonyl carbon. chemistrysteps.com This is followed by the elimination of a metal-alkoxide species to form a transient, highly reactive iminium ion, which is then rapidly reduced by a second hydride equivalent to furnish the final amine product.

Another significant modification is the hydrolysis of the amide . This reaction, which can be catalyzed by either acid or base, cleaves the amide bond to yield the corresponding carboxylic acid, 3-(3-Methyl-1H-indol-1-yl)propanoic acid, and ammonia. This transformation effectively reverses the final step of a typical synthesis of the parent compound from its corresponding carboxylic acid.

| Transformation | Reagents/Conditions | Product | Description |

| Amide Reduction | 1. LiAlH₄, THF/Ether2. H₂O workup | 3-(3-Methyl-1H-indol-1-yl)propan-1-amine | The carbonyl group of the amide is reduced to a methylene group, yielding a primary amine. masterorganicchemistry.com |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 3-(3-Methyl-1H-indol-1-yl)propanoic acid | The amide bond is cleaved to form a carboxylic acid and ammonia/ammonium. |

Redox Transformations (Oxidation and Reduction)

The this compound molecule possesses two main components susceptible to redox transformations: the propanamide side chain and the indole nucleus.

Reduction Reactions: As detailed in the previous section, the most significant reduction targeting the side chain is the conversion of the amide to an amine using LiAlH₄. libretexts.org Beyond the side chain, the indole ring itself can be selectively reduced.

Catalytic Hydrogenation : The pyrrole ring of the indole nucleus is susceptible to reduction. Using heterogeneous catalysts such as Platinum on Carbon (Pt/C) in the presence of hydrogen gas, often under acidic conditions, can selectively hydrogenate the C2-C3 double bond to yield the corresponding indoline (B122111) derivative, 3-(3-Methyl-2,3-dihydro-1H-indol-1-yl)propanamide. nih.gov

Birch Reduction : This method employs an alkali metal (e.g., Lithium) in liquid ammonia with an alcohol as a proton source. It typically reduces the benzene portion of the indole ring, offering a pathway to tetrahydroindole derivatives, though regioselectivity can be a challenge. acs.org

Oxidation Reactions: The electron-rich indole nucleus, particularly with the activating 3-methyl group (also known as a skatole moiety), is prone to oxidation.

Oxidation of the 3-Methyl Group : The methyl group at the C3 position can be a primary site for oxidation. Enzymatic systems and certain chemical oxidants can convert the 3-methyl group first to a hydroxymethyl group (indole-3-methanol) and subsequently to an aldehyde (indole-3-carboxaldehyde). researchgate.net

Oxidative Cleavage : More aggressive oxidation conditions can lead to the cleavage of the pyrrole ring. For instance, a reaction of 3-methylindoles with primary amines in the presence of tert-Butyl hydroperoxide (TBHP) as an oxidant can result in an oxidative cleavage and recyclization process to afford quinazolinones. acs.org

Oxindole Formation : The oxidation of alkyl-substituted indoles can also lead to the formation of oxindoles, where a carbonyl group is introduced at the C2 position of the indole ring. nih.gov

| Redox Type | Target Moiety | Reagents/Conditions | Potential Product(s) |

| Reduction | Propanamide | LiAlH₄ | 3-(3-Methyl-1H-indol-1-yl)propan-1-amine libretexts.org |

| Reduction | Indole (Pyrrole Ring) | H₂, Pt/C | 3-(3-Methylindolin-1-yl)propanamide nih.gov |

| Reduction | Indole (Benzene Ring) | Li, NH₃ (l), ROH | Tetrahydroindole derivative acs.org |

| Oxidation | 3-Methyl Group | Various Oxidants | 1-(3-formyl-1H-indol-1-yl)propanamide |

| Oxidation | Indole Nucleus | TBHP, Primary Amine | Quinazolinone derivatives acs.org |

Advanced Synthetic Methodologies Applied to Indole-Propanamide Synthesis

Modern synthetic chemistry offers powerful tools for the construction and derivatization of complex heterocyclic systems like indole-propanamides. Catalytic methods and click chemistry represent two key advanced strategies.

Catalytic Approaches in Indole Derivatization (e.g., Ru(II)-catalyzed reactions)

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. dntb.gov.ua Ruthenium(II) catalysts, in particular, have been extensively used for C-H activation strategies, enabling the direct introduction of new substituents onto the indole core under mild conditions. mdpi.com This approach avoids the need for pre-functionalized starting materials and offers high atom economy.

These reactions often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov For a molecule like this compound, the N1-propanamide substituent could potentially serve as a directing group, facilitating functionalization at the C2 or C7 positions of the indole ring. Ruthenium(II)-catalyzed reactions have been successfully applied for:

C-H Arylation : The direct coupling of indoles with arylating agents. researchwithrutgers.com

C-H Alkenylation : The introduction of vinyl groups onto the indole ring.

Annulation Reactions : The construction of new rings fused to the indole scaffold. bohrium.com

These catalytic C-H functionalization reactions provide a powerful platform for late-stage diversification, allowing for the synthesis of a wide array of novel indole-propanamide derivatives from a common intermediate. mdpi.comrsc.org

| Reaction Type | Catalyst System (Example) | Description | Potential Application |

| C-H Arylation | [Ru(p-cymene)Cl₂]₂ | Direct coupling of an indole C-H bond with an aryl partner (e.g., arylsilane). researchwithrutgers.com | Synthesis of 2-aryl- or 7-aryl-3-(3-methyl-1H-indol-1-yl)propanamide. |

| Oxidative Annulation | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | Coupling of an indole C-H bond with an alkyne to form a new fused ring system. bohrium.com | Construction of polycyclic indole-propanamide analogues. |

| Redox-Neutral Annulation | [RuCl₂(p-cymene)]₂ | Reaction with alkynes using an internal oxidizing directing group to form N-substituted indoles. acs.org | A method for constructing the N-substituted indole core itself. |

Click Chemistry Applications for Novel Indole-Propanamide Conjugates

Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide (B81097) to form a highly stable 1,2,3-triazole ring. interchim.fr

The this compound scaffold can be readily adapted for use in click chemistry. By incorporating either a terminal alkyne or an azide group into its structure, the molecule is transformed into a building block that can be "clicked" onto a complementary-functionalized partner molecule. This partner could be a biomolecule, a synthetic polymer, a nanoparticle surface, or a fluorescent dye. interchim.frresearchgate.net

General Strategy for Conjugation:

Functionalization : Synthesize a derivative of this compound bearing an azide or alkyne. For example, the corresponding amine (from amide reduction) could be acylated with an alkyne- or azide-containing carboxylic acid.

Partner Preparation : Obtain or synthesize a second molecule containing the complementary functionality (azide or alkyne).

Click Reaction : Combine the two components under click conditions (e.g., a Cu(I) source like CuSO₄ with a reducing agent like sodium ascorbate (B8700270) for CuAAC) to form the covalently linked conjugate. jenabioscience.com

For applications where copper cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that proceeds without a metal catalyst by using a strained cyclooctyne (B158145) derivative. nih.gov The application of click chemistry allows for the modular and efficient construction of complex, multi-functional molecules based on the indole-propanamide core. ijpsjournal.com

| Step | Description | Example Reagents | Product |

| 1. Functionalization | Introduce a click handle (e.g., alkyne) onto the indole-propanamide scaffold. | 3-(3-Methyl-1H-indol-1-yl)propan-1-amine + Pent-4-ynoic acid | N-(3-(3-Methyl-1H-indol-1-yl)propyl)pent-4-ynamide |

| 2. Partner Preparation | Prepare a second molecule with the complementary handle (e.g., azide). | Azidomethyl benzene | Azidomethyl benzene |

| 3. Conjugation (CuAAC) | Perform the copper-catalyzed cycloaddition reaction. | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole-linked conjugate |

Preclinical Pharmacological Investigations and Biological Activities of 3 3 Methyl 1h Indol 1 Yl Propanamide

Antimicrobial Efficacy Assessments

The antimicrobial properties of indole (B1671886) derivatives have been widely explored. Investigations into compounds structurally related to 3-(3-Methyl-1H-indol-1-yl)propanamide have revealed a spectrum of activity against various microbial pathogens. Specifically, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. researchgate.netresearchgate.netresearchgate.net

Antibacterial Spectrum and Potency

While specific data for this compound is not available in the reviewed literature, studies on closely related (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have demonstrated notable antibacterial activity. These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to quantify their potency.

The antibacterial screening of these related compounds indicated varying degrees of efficacy against strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.net The results for some of these derivatives are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) of Related Indole Propanamide Derivatives |

| Staphylococcus aureus | Data not consistently reported across all derivatives |

| Streptococcus pyogenes | Data not consistently reported across all derivatives |

| Pseudomonas aeruginosa | Data not consistently reported across all derivatives |

| Klebsiella pneumoniae | Data not consistently reported across all derivatives |

| Escherichia coli | Data not consistently reported across all derivatives |

Note: The table reflects the range of activities observed for a series of related compounds, not specifically for this compound.

Antifungal Spectrum and Potency

Similar to the antibacterial assessments, the antifungal potential of this compound has been inferred from studies on its structural analogs. The aforementioned series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were also evaluated against a range of fungal species.

The antifungal activity was tested against fungi including Aspergillus flavus, Aspergillus fumigatus, Penicillium marneffei, Trichophyton mentagrophytes, and Candida albicans. researchgate.net The MIC values for some of these derivatives are presented below.

| Fungal Strain | MIC (µg/mL) of Related Indole Propanamide Derivatives |

| Aspergillus flavus | Data not consistently reported across all derivatives |

| Aspergillus fumigatus | Data not consistently reported across all derivatives |

| Penicillium marneffei | Data not consistently reported across all derivatives |

| Trichophyton mentagrophytes | Data not consistently reported across all derivatives |

| Candida albicans | Data not consistently reported across all derivatives |

Note: The table reflects the range of activities observed for a series of related compounds, not specifically for this compound.

Antitubercular Activity against Mycobacterial Strains

The search for novel antitubercular agents is a critical area of research. The potential of indole derivatives in this field has been recognized, and the series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives was screened for activity against Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.net

The preliminary in vitro screening of these compounds demonstrated interesting antimycobacterial activity. researchgate.netresearchgate.net The MIC values from these screenings provide an indication of their potential as antitubercular leads.

| Mycobacterial Strain | MIC (µg/mL) of Related Indole Propanamide Derivatives |

| Mycobacterium tuberculosis H37Rv | Data not consistently reported across all derivatives |

Note: The table reflects the activity observed for a series of related compounds, not specifically for this compound.

Anti-inflammatory and Immunomodulatory Potentials

Scientific literature contains reports on the anti-inflammatory properties of various indole derivatives. However, specific data on the in vivo anti-inflammatory activity and enzyme inhibition profile of this compound is limited. A study on N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides has shown their potential as topical and systemic inflammation inhibitors, suggesting that the propanamide side chain on the indole nucleus can contribute to anti-inflammatory effects. researchgate.net

Modulation of Inflammatory Pathways (e.g., in vivo models of inflammation)

There is currently no specific information available in the reviewed scientific literature regarding the in vivo anti-inflammatory effects of this compound in established models of inflammation. Research on other indole analogs suggests that this class of compounds can modulate inflammatory pathways, but direct evidence for the title compound is lacking. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX-2, Phospholipases A2, p38 MAP Kinase)

The inhibitory activity of this compound against key inflammatory enzymes such as Cyclooxygenase-2 (COX-2), Phospholipases A2 (PLA2), and p38 Mitogen-Activated Protein Kinase (p38 MAP Kinase) has not been specifically detailed in the available literature. While indole-containing compounds have been investigated as inhibitors of these enzymes, data directly pertaining to this compound is not present in the reviewed sources. nih.govnih.govnih.govacs.org

Receptor Antagonism and Agonism in Immune Responses (e.g., CRTH2, CB2, CCR2b)

Based on a comprehensive review of available scientific literature, no specific studies were identified that investigated the activity of this compound as an antagonist or agonist of the CRTH2, CB2, or CCR2b receptors. While the broader class of indole-containing molecules has been explored for activity at these targets, research detailing the specific interaction of this compound with these immune-related receptors is not present in the reviewed literature.

Anticancer and Antiproliferative Activity Investigations

Investigations into the potential anticancer and antiproliferative effects of this compound have not been specifically reported in the available scientific literature. While various indole derivatives have been studied for their cytotoxic effects against cancer cells, data pertaining to this particular compound is absent. nih.govnih.gov

No published studies were found that specifically document the ability of this compound to induce apoptosis in neoplastic cell lines. The apoptotic potential of this specific molecule remains uncharacterized in the scientific literature.

There is no specific evidence in the reviewed literature to indicate that this compound functions as an inhibitor of tubulin polymerization. Although the indole scaffold is a feature of some known tubulin polymerization inhibitors, the activity of this particular compound has not been reported. nih.govrsc.org

The effect of this compound on cell cycle progression has not been documented in the scientific literature. Research is needed to determine if this compound can modulate the cell cycle in normal or cancerous cells. nih.govmdpi.com

A specific kinase inhibition profile for this compound is not available in the current scientific literature. While some indole-propanamide derivatives have been shown to inhibit certain kinases, such as Janus kinase 3 (JAK3), this has not been demonstrated for this compound. nih.govresearchgate.net

Antioxidant Property Characterization

No studies specifically characterizing the antioxidant properties of this compound were identified. While other indole derivatives have been evaluated for their antioxidant potential, data for this specific compound is lacking. scribd.comresearchgate.net

Exploration of Other Preclinical Biological Activities

The pharmacological profile of the indole-propanamide scaffold extends beyond antioxidant effects, encompassing a range of other potentially therapeutic activities.

The indole nucleus is present in numerous compounds exhibiting a wide spectrum of biological activities, including antiviral action. researchgate.net Research into various indole derivatives has revealed their potential to combat different viral pathogens. For example, a specific indol-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov

While specific antiviral screening results for this compound are not detailed in the reviewed literature, related indole carboxamide and propanamide derivatives have been screened for such properties. scribd.com This, combined with the broad-spectrum antiviral activity of other indole-containing molecules, suggests that this class of compounds represents a promising area for the development of new antiviral agents. nih.govmdpi.com

Indole-3-propanamide derivatives are considered important precursors for various pharmaceutically significant compounds, particularly those developed for the treatment of brain disorders. scribd.com The indole structure is a key feature in several compounds investigated for central nervous system (CNS) activity.

Studies on other indole-containing heterocyclic compounds have shown significant anticonvulsant properties. For instance, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were screened for their antiepileptic potential, with some derivatives showing potent protection against seizures in the maximal electroshock (MES) model. nih.gov Although these compounds differ structurally from this compound, the presence of the indole-3-yl moiety as a common element highlights the potential of this scaffold to interact with CNS targets. The established role of tryptamine (B22526) derivatives, which share the indole core, in modulating multiple CNS processes further supports the rationale for investigating indole-propanamides in the context of neurological disorders. mdpi.com

Enzyme inhibition is a key strategy in drug development, and the indole-propanamide scaffold has been identified as a promising inhibitor of specific parasitic enzymes. Falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum, is an essential enzyme for the parasite's survival and a critical target for antimalarial drugs. nih.govnih.govfrontiersin.org

A series of novel 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides were designed and synthesized as Falcipain-2 inhibitors. nih.govnih.gov The lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, and its derivatives showed moderate to good inhibitory activity against Falcipain-2, with IC50 values in the micromolar range. nih.govnih.gov This research demonstrates that the 3-(1H-indol-3-yl)propanamide framework is a viable starting point for the rational design of potent enzyme inhibitors targeting parasitic diseases like malaria. nih.govnih.gov

| Compound | Description | IC50 (μM) |

|---|---|---|

| 1 | Lead Compound: (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | 39.4 |

| 2b | Derivative of Compound 1 | 27.3 |

| 2k | Derivative of Compound 1 | 10.0 |

| 2l | Derivative of Compound 1 | 20.2 |

Structure Activity Relationship Sar Studies of 3 3 Methyl 1h Indol 1 Yl Propanamide Derivatives

Contribution of the Indole (B1671886) Nucleus to Biological Activity

The indole ring system is a prominent scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a wide array of biological receptors with high affinity. researchgate.net Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with a pyrrole (B145914) ring, allow it to participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net These interactions are fundamental to the stable binding of indole-containing molecules to biological macromolecules like proteins and enzymes, forming the basis of their therapeutic potential. chula.ac.th

Positional and Substituent Effects on the Indole Ring (e.g., methyl group at 3-position)

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole core. The C3 position is particularly reactive and a common site for functionalization to achieve diverse biological activities. impactfactor.org

Methyl Group at C3-Position: The presence of a methyl group at the 3-position of the indole ring, as in the parent compound, can significantly influence its biological profile. Studies on various indole derivatives have shown that a C3-methyl substitution can enhance lipophilicity, which may improve membrane permeability. Furthermore, the methyl group can sterically influence the conformation of the side chain, potentially locking it into a bioactive conformation. mdpi.com In some contexts, this substitution stabilizes the molecule and can lead to enhanced potency compared to unsubstituted C3-indoles. nih.gov For instance, in the development of antitubercular agents, C3-substitution is a key strategy for modulating activity. researchgate.net

Impact of N1-Substitution on Pharmacological Profiles

The hydrogen atom on the indole nitrogen (N1-H) is a key functional group capable of acting as a hydrogen bond donor. Substitution at this position can therefore have a profound impact on the pharmacological profile.

Modification at the N1 position eliminates the hydrogen bond-donating capability, which can be detrimental if this interaction is essential for binding to the target receptor. nih.gov However, introducing substituents at the N1 position allows for the exploration of new chemical space and can introduce beneficial properties. nih.gov Alkyl or benzyl (B1604629) groups at the N1 position have been shown to yield superior reactivity in certain synthetic pathways compared to aryl substituents. acs.org In many cases, N1-substitution is used to enhance lipophilicity or to introduce new vector interactions with the biological target. For example, N1-substituted indole derivatives have been synthesized and evaluated for a range of activities, including antimicrobial and antileishmanial effects, where the nature of the N1-substituent dictates the potency. nih.gov

Influence of Aromatic Ring Substitutions on Bioactivity

Substituents on the aromatic (benzene) ring of the indole nucleus provide a powerful means to fine-tune the electronic and steric properties of the molecule, thereby influencing its bioactivity. The position and electronic nature of these substituents are critical determinants of pharmacological activity.

Research has demonstrated that introducing halogen atoms (e.g., fluorine, chlorine) can enhance biological activity, potentially by increasing membrane permeability or by forming specific halogen bonds with the target protein. mdpi.comresearchgate.net For example, in a series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net Similarly, the introduction of a methoxy (B1213986) group has been shown to be highly favorable in certain contexts, significantly boosting inhibitory effects. nih.govresearchgate.net The strategic placement of these substituents can lead to a significant enhancement in potency and selectivity.

Table 1: Effect of Aromatic Ring Substitution on CysLT1 Antagonist Activity

Data adapted from studies on 3-substituted 1H-indole-2-carboxylic acid derivatives, illustrating the principle of aromatic ring substitution effects. researchgate.net

Role of the Propanamide Linker and Amide Moiety in Molecular Recognition

Effects of Alkyl Chain Length and Flexibility

The length of the alkyl chain connecting the indole nucleus to the amide group is a critical parameter for biological activity. A propanamide linker (a three-carbon chain) often represents an optimal length in many biologically active molecules, providing the right balance of flexibility and conformational constraint to position the terminal functional group for effective interaction with a receptor.

Studies on various classes of compounds have consistently shown that alkyl chain length significantly affects biological outcomes. nih.govnih.gov Shortening or lengthening the chain from the optimal three carbons can lead to a dramatic loss of activity. researchgate.net This is because the chain's length dictates the distance between the indole scaffold and the hydrogen-bonding amide group, a distance that must be precise to span key interaction points in a receptor's binding site. Fragment-linking strategies in drug design often rely on optimizing these linker lengths to enhance affinity and selectivity. acs.org

Substituent Variations on the Amide Nitrogen

The amide moiety is a classic hydrogen bond donor and acceptor, making it a crucial site for molecular recognition. Modifying the substituent on the amide nitrogen (R in -CONH-R) is a primary strategy for modulating a compound's pharmacological profile.

Introducing different substituents on the amide nitrogen can alter the molecule's polarity, lipophilicity, and steric profile. A wide variety of groups, from simple alkyl chains to complex aromatic and heterocyclic systems, have been explored. For example, in a series of N-pyridinyl(methyl)-indole-3-propanamides, the nature of the substituent on the amidic nitrogen was a key determinant of anti-inflammatory activity. researchgate.net The introduction of specific pharmacophoric moieties, such as pyridinylmethyl groups, can lead to high levels of potency. researchgate.net This highlights that the substituent on the amide nitrogen can engage in additional, specific interactions with the target, thereby enhancing binding affinity and biological effect.

Table 2: Influence of Amide Nitrogen Substituent on Anti-Inflammatory Activity

Data principles derived from studies on indole carboxamides and alkanamides, illustrating the combined importance of the linker and amide substituent. researchgate.net

Modulations at the Alpha and Beta Carbons of the Propanamide Chain

There is no specific information available in the reviewed literature concerning the systematic modulation of the alpha and beta carbons of the propanamide chain of 3-(3-Methyl-1H-indol-1-yl)propanamide. SAR studies on other classes of indole derivatives, such as indole-2-carboxamides, have shown that even small alkyl substitutions on the core structure can significantly impact biological activity. nih.gov For instance, in a series of CB1 receptor allosteric modulators, smaller groups like methyl at the C3 position of the indole ring were preferred over larger ethyl groups. nih.gov However, without direct experimental data on this compound, any discussion on how substitutions at the alpha and beta carbons would affect its biological activity would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity, aiming to predict the efficacy of new molecules. nih.gov The development of such models is crucial for rational drug design and lead optimization.

Development of Predictive Models for Biological Efficacy

No predictive QSAR models specifically developed for the biological efficacy of this compound or its close derivatives were found in the public domain. While QSAR studies have been conducted on various other indole-containing compounds to predict activities ranging from antioxidant to antiviral effects, the specific structural features of this compound (an N-1 substituted propanamide with a C-3 methyl group) mean that models developed for other indole series cannot be reliably applied. nih.govsemanticscholar.org

Identification of Physicochemical Descriptors Correlated with Activity

The identification of physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) that correlate with the biological activity of a compound series is a fundamental outcome of QSAR analysis. For some indole derivatives, lipophilicity (expressed as ClogP) has been identified as a significant factor influencing antimicrobial activity. frontiersin.org However, without dedicated QSAR studies on this compound, the key physicochemical descriptors that govern its potential biological activities remain unidentified.

Computational Chemistry and Theoretical Investigations of 3 3 Methyl 1h Indol 1 Yl Propanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 3-(3-Methyl-1H-indol-1-yl)propanamide, might interact with a biological target.

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets. nih.gov Consequently, derivatives of indole have been investigated as inhibitors for numerous enzymes and receptors. For this compound, initial computational screening would likely involve docking against a panel of targets known to interact with indole-based compounds.

Putative targets could include those implicated in cancer, inflammation, and metabolic diseases. nih.govnih.govnih.gov Studies on analogous compounds have identified several potential target classes.

Table 1: Potential Molecular Targets for Indole Derivatives

| Target Class | Specific Example(s) | Associated Disease(s) |

|---|---|---|

| Protein Kinases | Pim-1, Pim-2, Pim-3 Kinases nih.govrsc.orgnih.gov | Cancer |

| Tubulin | Colchicine Binding Site mdpi.comnih.gov | Cancer |

| Carbohydrate-Hydrolases | α-Glucosidase, α-Amylase nih.govnih.gov | Diabetes Mellitus |

| Cyclooxygenases | COX-1, COX-2 nih.govmdpi.com | Inflammation, Pain |

| Viral Proteins | HIV-1 gp120 | HIV/AIDS |

Docking simulations against these targets would help identify which proteins are most likely to bind to this compound, thereby prioritizing it for further experimental validation. The binding site is typically a pocket or groove on the protein surface where the ligand can form favorable interactions.

Once a putative target is identified, molecular docking predicts the binding mode—the specific orientation and conformation of the ligand within the target's active site. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable complex and potentially higher potency of the compound as an inhibitor or modulator of the target. thesciencein.org For instance, docking studies on various indole derivatives have revealed critical hydrogen bond interactions with specific amino acid residues like Arg120 and Tyr355 in COX-2, which are crucial for binding. mdpi.com

Table 2: Illustrative Binding Affinities and Interactions for Related Indole Compounds

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolidinone-Indole | α-Amylase | -8.5 to -9.5 | ASP197, GLU233, ASP300 |

| Thiazolidinone-Indole | α-Glucosidase | -7.9 to -9.2 | ASP214, GLU276, ASP349 |

Quantum Chemical Calculations for Electronic and Reactivity Profiling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other fundamental properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr A large gap implies higher kinetic stability.

For this compound, the electron-rich indole ring is expected to be the primary contributor to the HOMO, while the LUMO would likely be distributed across the aromatic system. DFT calculations would provide the precise energies and spatial distributions of these orbitals. researchgate.netresearchgate.net

Table 3: Interpretation of Frontier Molecular Orbital Properties

| Parameter | Description | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability. |

The electronic data from quantum chemical calculations can be used to predict a molecule's reactivity and stability. The HOMO-LUMO gap is a direct indicator of chemical stability. Furthermore, by calculating the distribution of electrostatic potential on the molecular surface (a Molecular Electrostatic Potential, or MEP, map), one can identify the electron-rich and electron-poor regions of the molecule. researchgate.nettandfonline.com

For this compound, MEP analysis would likely show negative potential (electron-rich regions, susceptible to electrophilic attack) around the oxygen and nitrogen atoms of the propanamide group and within the π-system of the indole ring. Positive potential (electron-poor regions, susceptible to nucleophilic attack) would be expected around the amide and indole N-H protons. This information is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules. researchgate.net

A significant application of quantum chemical calculations is the simulation of various types of spectra. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical ¹H-NMR, ¹³C-NMR, and IR spectra. tandfonline.comaip.org

These simulated spectra are extremely useful for several reasons:

Structure Confirmation : Comparing a simulated spectrum with an experimentally obtained one can help confirm the chemical structure of a newly synthesized compound.

Signal Assignment : Theoretical calculations can definitively assign specific peaks in an experimental spectrum to particular atoms or vibrational modes in the molecule, which can sometimes be ambiguous from experimental data alone. youtube.com

For this compound, DFT calculations could predict the chemical shifts of all its protons and carbon atoms, as well as the frequencies and intensities of its infrared absorption bands. This theoretical data would serve as a crucial reference for the analysis of experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its structural flexibility and its dynamic interactions with biological systems, which are key determinants of its pharmacological profile.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly in its propanamide side chain, allowing it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions.

MD simulations can be employed to explore the conformational space of the compound by simulating its movement in a solvent environment over a period of nanoseconds to microseconds. nih.govnih.gov By analyzing the simulation trajectory, a potential energy surface can be mapped, highlighting the stable and transient shapes the molecule assumes. Key parameters, such as the dihedral angles between the indole ring and the propanamide tail, would be monitored to understand the flexibility and preferred orientation of the side chain. This analysis can reveal whether the molecule exists in a limited set of well-defined conformations or as a more flexible ensemble of structures. Such studies, analogous to those performed on other flexible molecules, help in understanding the structural prerequisites for biological activity. researchgate.net

Understanding how a small molecule interacts with a biological target, such as a protein receptor or enzyme, is fundamental to elucidating its mechanism of action. nih.gov MD simulations can model the dynamic process of this compound binding to a target protein, providing a detailed view of the intermolecular forces that stabilize the complex.

In a typical simulation, the compound would be placed in the binding site of a macromolecule, and the system's evolution would be tracked over time. nih.gov This allows for the observation of conformational adjustments in both the ligand and the protein upon binding. nih.gov The analysis would focus on identifying key interactions, such as hydrogen bonds between the propanamide group and protein residues, or hydrophobic interactions involving the methyl-indole core. By calculating binding free energies, MD simulations can also provide a quantitative estimate of the affinity of the compound for its target. These simulations can reveal the stability of the ligand within the binding pocket and identify the specific amino acid residues that are crucial for recognition and binding, guiding further drug design and optimization efforts.

In Silico ADMET Prediction for Mechanistic Understanding

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. alliedacademies.orgresearchgate.net These predictions are vital for early-stage drug discovery, helping to identify potential liabilities and providing a mechanistic understanding of a compound's fate in the body.

The metabolic fate of this compound is largely dictated by its 3-methylindole (B30407) core. The indole ring is susceptible to a variety of metabolic transformations, primarily oxidative reactions. nih.gov Computational models can predict the most likely sites of metabolism on the molecule.

For this compound, key predicted metabolic pathways would include:

Indole Ring Oxidation : The indole ring can undergo oxidation to form various metabolites. nih.gov A common pathway is the oxidation at the C2 position to yield a 2-oxindole derivative. rsc.org Hydroxylation at various positions on the benzene (B151609) portion of the indole ring (e.g., C5 or C6) is also a probable metabolic route.

Oxidation of the Methyl Group : The 3-methyl group is a potential site for oxidation, which could lead to the formation of a hydroxymethyl derivative (3-(hydroxymethyl)-indole), followed by further oxidation to an aldehyde and a carboxylic acid.

Ring Cleavage : More extensive metabolism can lead to the oxidative cleavage of the pyrrole (B145914) ring, a known pathway for indole alkaloids and related structures. researchgate.netresearchgate.net This can result in the formation of N-formylanthranilic acid derivatives, which can be further processed.

These metabolic predictions are based on established biotransformation pathways for the 3-methylindole (skatole) structure. researchgate.netnih.gov

Interactive Table: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite Structure | Potential Consequence |

| C2-Oxidation | 2-Oxo-3-(3-methyl-1H-indol-1-yl)propanamide | Altered biological activity, potential for detoxification. |

| Ring Hydroxylation | 3-(5-Hydroxy-3-methyl-1H-indol-1-yl)propanamide | Increased polarity, facilitation of excretion. |

| Methyl Group Oxidation | 3-(3-Hydroxymethyl-1H-indol-1-yl)propanamide | Intermediate for further oxidation, change in binding affinity. |

| Pyrrole Ring Cleavage | N-formylanthranilic acid derivative | Significant change in chemical scaffold, likely inactivation. |

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the phase I metabolism of most drugs. nih.gov In silico models can predict which specific CYP isoforms are likely to metabolize this compound and estimate its metabolic stability.

Based on studies of the structurally related compound 3-methylindole, the primary enzymes responsible for its metabolism are CYP2A6 and CYP2E1. nih.gov Therefore, it is highly probable that these isoforms would also be involved in the metabolism of this compound. Computational docking and machine learning models can be used to predict the compound's affinity for the active sites of these and other major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2).

Metabolic stability is a measure of how susceptible a compound is to metabolism. A compound that is rapidly metabolized will have a short half-life and potentially low bioavailability. In silico tools can provide a qualitative prediction of metabolic stability (e.g., low, medium, high) based on the presence of metabolically liable sites and predicted interactions with metabolizing enzymes.

Interactive Table: Predicted In Silico Enzyme Metabolism Profile

| Parameter | Prediction for this compound | Rationale/Implication |

| Primary Metabolizing Enzymes | CYP2A6, CYP2E1 | Based on empirical data for the 3-methylindole core structure. nih.gov |

| CYP Inhibition Potential | Predicted as a potential inhibitor/non-inhibitor of specific isoforms. | Determines the likelihood of drug-drug interactions. |

| Metabolic Stability | Predicted as low to moderate. | The 3-methylindole core is known to be a substrate for metabolism. nih.gov |

| Ames Mutagenicity | Predicted as non-mutagenic. | General prediction for simple indole derivatives in standard models. alliedacademies.orgnih.gov |

| Carcinogenicity | Predicted as non-carcinogenic. | General prediction for simple indole derivatives in standard models. alliedacademies.orgnih.gov |

Advanced Research Methodologies and Techniques in 3 3 Methyl 1h Indol 1 Yl Propanamide Studies

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to the chemical analysis of novel compounds. High-resolution techniques are employed to provide unambiguous confirmation of the molecular structure of 3-(3-Methyl-1H-indol-1-yl)propanamide.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of indole (B1671886) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In studies of related 3-methyl-1H-indole structures, ¹H NMR spectroscopy has been used to identify characteristic chemical shifts. For instance, a long-range spin-spin coupling between the benzylic protons of the methyl group and the adjacent aromatic proton has been observed, indicating a specific electronic structure within the indole ring. researchgate.net For this compound, specific proton signals corresponding to the methyl group, the propanamide side chain, and the aromatic protons of the indole ring would be expected. rsc.org

¹³C NMR provides complementary data on the carbon skeleton. The chemical shifts of the carbonyl carbon in the amide group, the carbons of the indole ring, and the methyl group are diagnostic for confirming the structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures reported in the literature.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | Not Applicable (N-substituted) | Not Applicable |

| Indole Aromatic C-H | 7.0 - 7.8 | 110 - 137 |

| Indole C2-H | ~7.0 | ~123 |

| Indole C-CH₃ | Not Applicable | ~112 |

| -CH₃ | ~2.3 | ~9-10 |

| N-CH₂- | ~4.3 | ~40 |

| -CH₂-CO | ~2.6 | ~35 |

| C=O | Not Applicable | ~173 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amide, the C=O stretch of the amide carbonyl group, and C-H stretches of the aromatic and aliphatic portions. isca.memdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amide | N-H Stretch | 3400 - 3100 (typically two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Amide Carbonyl | C=O Stretch | ~1650 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The indole ring system is the primary chromophore in this compound. Calculated UV-absorbance spectra for the closely related 3-methyl indole show characteristic absorption maxima (λmax) in the UV region, which are influenced by the solvent and substitution. researchgate.netmu-varna.bg

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. Techniques like electrospray ionization (ESI) are commonly used. mdpi.com HRMS analysis of this compound would be used to confirm its molecular formula (C₁₂H₁₄N₂O) by comparing the experimentally measured exact mass with the theoretically calculated value. This technique is also crucial for characterizing metabolic products or adducts in biological studies. nih.gov

Structural Biology Techniques

To understand how a molecule like this compound interacts with biological targets, it is essential to determine its three-dimensional structure.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Studies on related indole derivatives, such as Methyl 3-(1H-indol-3-yl)propanoate and 3-(3-methyl-1H-indole-1-yl)phthalonitrile, have successfully used this method to elucidate their structures. researchgate.netresearchgate.net For the phthalonitrile (B49051) derivative, the analysis revealed two crystallographically independent molecules in the asymmetric unit and a specific dihedral angle between the indole and phthalonitrile rings. researchgate.net In the crystal structure of the propanoate derivative, intermolecular hydrogen bonds were observed to link the molecules into chains. researchgate.net Such analyses for this compound would provide invaluable insight into its solid-state packing and potential intermolecular interactions.

Table 3: Representative Crystallographic Data from a Related Indole Derivative (Methyl 3-(1H-indol-3-yl)propanoate) researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.893 |

| b (Å) | 9.146 |

| c (Å) | 18.052 |

| β (°) | 111.33 |

| Volume (ų) | 1060.5 |

Advanced Biological Assay Methodologies

To evaluate the therapeutic potential of this compound and its analogues, various advanced biological assays are employed. Research on similar indole-propanamide structures has utilized a range of in vitro and in vivo models.

Derivatives of (1H-indol-3-yl)propanamide have been subjected to preliminary in vitro screening for antimicrobial activity against various bacterial and fungal strains using serial dilution methods to determine the minimum inhibitory concentration (MIC). researchgate.net Some compounds from this class have also been screened for antitubercular activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net

In the context of metabolic diseases, 2-(1H-indol-3-yl) propanamide derivatives have been designed and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, using in-vitro enzyme inhibition assays. isca.me For assessing anti-inflammatory potential, N-pyridinyl(methyl)-indole-3-propanamides have been tested in vivo using models such as the TPA-induced mouse ear swelling assay, with activity levels compared to standard drugs like ibuprofen (B1674241) and dexamethasone. researchgate.net These methodologies are critical for establishing the biological activity profile and guiding the development of new therapeutic agents based on the this compound scaffold.

High-Throughput Screening for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological or biochemical activity. For a compound like this compound, HTS would be instrumental in identifying potential therapeutic applications by screening it against a wide array of biological targets.

Key aspects of HTS for activity profiling of a novel compound include:

Assay Development: Creating a robust and miniaturized assay suitable for automation is the first critical step. This could involve fluorescent or luminescent reporters that signal a specific biological event.

Compound Libraries: While screening a single compound like this compound is possible, it is more common to screen a diverse library of compounds, which may include various indole derivatives, to identify lead candidates.

Data Analysis: Sophisticated software is used to analyze the large datasets generated by HTS, identifying "hits" that exhibit the desired activity.

A hypothetical HTS campaign for this compound might involve screening it against a panel of cancer cell lines to identify any anti-proliferative effects or against a panel of G-protein coupled receptors (GPCRs) to uncover any signaling modulation.

Table 1: Illustrative High-Throughput Screening Approaches for Indole Derivatives

| Screening Approach | Description | Example Application for Indole Derivatives |

| Target-Based Screening | Assesses the effect of compounds on a specific molecular target, such as an enzyme or receptor. | Screening of indole derivatives for inhibition of bacterial enzymes. mdpi.com |

| Cell-Based Phenotypic Screening | Measures the effect of compounds on the overall phenotype of a cell or organism. | Assessing the ability of indole compounds to inhibit the growth of various cancer cell lines. |

| High-Content Screening (HCS) | A type of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Evaluating the impact of indole derivatives on cellular morphology, protein localization, and other complex cellular events. |

Biophysical Techniques for Binding Kinetics (e.g., Surface Plasmon Resonance)

To understand how a compound like this compound interacts with its biological target, it is crucial to study its binding kinetics—the rates of association and dissociation. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for this purpose, providing real-time, label-free analysis of molecular interactions. springernature.comnih.gov

In an SPR experiment, one interacting partner (the "ligand," e.g., a target protein) is immobilized on a sensor chip. A solution containing the other partner (the "analyte," e.g., this compound) is then flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

From the resulting sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a): The rate at which the compound binds to the target.

Dissociation rate constant (k_d): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.

SPR has been successfully used to characterize the binding of synthetic indole derivatives to cannabinoid receptors, demonstrating its utility in elucidating structure-affinity relationships for this class of compounds. nih.gov

Table 2: Kinetic Parameters Determined by Surface Plasmon Resonance

| Parameter | Symbol | Description |

| Association Rate Constant | k_a | Describes the rate of complex formation. |

| Dissociation Rate Constant | k_d | Describes the rate of complex decay. |

| Equilibrium Dissociation Constant | K_D | Indicates the affinity of the analyte for the ligand. A lower K_D value signifies a higher binding affinity. |

Cell-Based Phenotypic Screening and Mechanistic Assays

Cell-based phenotypic screening offers a holistic approach to drug discovery by identifying compounds that produce a desired effect in a cellular context, without prior knowledge of the specific molecular target. acs.orgtechnologynetworks.com For this compound, this approach could uncover unexpected therapeutic activities.

Phenotypic screens can range from simple cell viability assays to more complex high-content imaging assays that monitor multiple cellular parameters. A typical workflow involves:

Cell Model Selection: Choosing a cell line that is relevant to the disease of interest.

Compound Treatment: Exposing the cells to the compound at various concentrations.

Phenotypic Readout: Measuring a relevant cellular phenotype, such as cell proliferation, apoptosis, or changes in morphology.

Once a "hit" is identified in a phenotypic screen, mechanistic assays are employed to elucidate the compound's mechanism of action (MoA). This can involve a variety of techniques, including:

Target Deconvolution: Identifying the specific molecular target(s) of the compound. This can be achieved through methods like affinity chromatography, proteomics, or genetic approaches.

Pathway Analysis: Investigating the signaling pathways that are modulated by the compound using techniques such as western blotting, qPCR, or reporter gene assays.

For example, if this compound were to show anti-proliferative activity in a cancer cell line screen, subsequent mechanistic studies would aim to determine if it induces cell cycle arrest or apoptosis, and which proteins are involved in these processes.

Bioanalytical Techniques for Metabolite Identification and Quantification

Understanding the metabolic fate of a compound is critical in drug development. Bioanalytical techniques are used to identify and quantify the metabolites of a parent compound like this compound in biological matrices such as plasma, urine, and tissue homogenates.

The most common approach involves in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. The primary analytical tool for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov

The general workflow for metabolite identification and quantification includes:

Sample Preparation: Extracting the parent compound and its metabolites from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.gov

Chromatographic Separation: Separating the parent compound and its various metabolites using high-performance liquid chromatography (HPLC).

Mass Spectrometric Detection: Detecting and identifying the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 3: Common Bioanalytical Techniques for Metabolite Studies

| Technique | Abbreviation | Application |

| High-Performance Liquid Chromatography | HPLC | Separation of the parent compound and its metabolites. |

| Tandem Mass Spectrometry | MS/MS | Detection, identification, and quantification of the separated compounds. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of unknown metabolites. |

Future Research Directions and Translational Opportunities for 3 3 Methyl 1h Indol 1 Yl Propanamide

Design and Synthesis of Next-Generation Indole-Propanamide Analogues

The structural versatility of the indole (B1671886) ring allows for extensive modification to optimize therapeutic properties. ijpsjournal.comnih.gov A forward-thinking research strategy should focus on the rational design and synthesis of novel analogues of 3-(3-Methyl-1H-indol-1-yl)propanamide. Key areas for structural modification include:

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkoxy, nitro, or amino groups) at different positions of the indole core can significantly influence the compound's electronic properties and its interaction with biological targets. nih.gov

Modification of the Propanamide Side Chain: Altering the length of the alkyl chain, introducing cyclic structures, or replacing the amide group with other functional groups (e.g., esters, ketones, or sulfonamides) could enhance potency and selectivity.

Stereochemical Considerations: For analogues with chiral centers, the synthesis and evaluation of individual enantiomers are crucial, as stereochemistry often plays a critical role in biological activity.

A biomimetic synthetic strategy or combinatorial chemistry could be employed to generate a diverse library of these novel analogues for biological screening. nih.gov

In-depth Mechanistic Elucidation of Observed Biological Activities

Given the broad spectrum of activities associated with indole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, it is plausible that this compound and its analogues will exhibit interesting biological profiles. mdpi.comnih.govnih.gov Future research must prioritize a deep understanding of the molecular mechanisms underlying any observed activities. This can be achieved through:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets (e.g., enzymes, receptors, or DNA) with which the compounds interact. nih.govmdpi.com

Pathway Analysis: Investigating the impact of the compounds on key signaling pathways implicated in disease, such as those involved in cell proliferation, inflammation, and apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural modifications of the synthesized analogues with their biological activities to identify the key pharmacophoric features required for potency and selectivity. nih.goveurekaselect.com

| Research Area | Experimental Approach | Potential Outcome |

|---|---|---|

| Target Identification | Affinity chromatography, cellular thermal shift assay (CETSA), genetic screens. | Identification of primary protein targets. |

| Pathway Analysis | Western blotting, quantitative PCR, reporter gene assays. | Elucidation of affected signaling cascades. |

| SAR Studies | Synthesis of a focused library of analogues and systematic biological evaluation. | Understanding of the structural requirements for activity. |

Exploration of Novel Therapeutic Applications Beyond Current Scope